methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-5-methylthiophene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl 4-amino-5-methylthiophene-3-carboxylate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-methylthiophene-4-carboxylate
- 3-Thiophenecarboxylic acid, 4-amino-5-methyl-, methyl ester
- Methyl 2-methyl-3-aminothiophene-4-carboxylate
Uniqueness
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and as a precursor for specific pharmaceutical compounds.
Properties
CAS No. |
66319-02-6 |
---|---|
Molecular Formula |
C7H10ClNO2S |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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